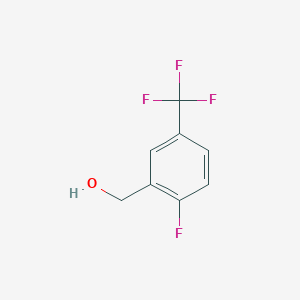

2-Fluoro-5-(trifluoromethyl)benzyl alcohol

Overview

Description

“2-Fluoro-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 207974-09-2 . It has a molecular weight of 194.13 . The IUPAC name for this compound is [2-fluoro-5-(trifluoromethyl)phenyl]methanol .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H6F4O . The InChI code for this compound is 1S/C8H6F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 .Physical and Chemical Properties Analysis

This compound has a density of 1.38 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.451 (lit.) . The boiling point is 211 °C (lit.) .Scientific Research Applications

Fluoroalkylation Reactions in Aqueous Media

Fluorine-containing functionalities are pivotal in the development of pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of molecules. The pursuit of mild, environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups has led to significant advancements in aqueous fluoroalkylation. These methods employ catalytic systems or newly developed reagents, highlighting a shift towards green chemistry. Notably, water serves as a solvent or reactant, enabling various fluoroalkylation reactions, including trifluoromethylation and other transformations, under eco-friendly conditions (Hai‐Xia Song et al., 2018).

Synthesis of Fluorinated Compounds

A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the strategic incorporation of fluorine to improve yield and reduce costs. This synthesis highlights the challenges and innovations in creating fluorinated compounds, which are essential in various industrial applications (Yanan Qiu et al., 2009).

Environmental Impact and Biodegradation of Fluorinated Alkyl Substances

The environmental persistence of long perfluoroalkyl chains is a concern due to their bioaccumulative and toxic properties. Studies on the biodegradation of fluorine-containing surfactants and their metabolites provide insights into their environmental fate and the role of biodegradation in mitigating their impact. Understanding the metabolic pathways and potential for environmental degradation of fluorinated substances is crucial for assessing their ecological footprint (T. Frömel & T. Knepper, 2010).

Fluorine in Agrochemicals

The incorporation of fluorine in agrochemicals over the last decade has been predominantly achieved through fluorine-containing building blocks. This review outlines the methodologies for fluorine incorporation in 40 fluorine-containing agrochemicals, emphasizing the importance of fluorine in enhancing the efficacy and properties of these substances. The synthesis of fluorine-containing building blocks and the role of fluorine in agrochemical design underscore the strategic use of fluorinated compounds in agriculture (Qiang Wang et al., 2021).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that benzyl alcohols can interact with various enzymes and receptors in the body .

Mode of Action

Benzyl alcohols can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group (-CF3) attached to the benzyl alcohol could potentially enhance the reactivity or selectivity of these reactions .

Biochemical Pathways

Benzyl alcohols can participate in various biochemical reactions, potentially affecting multiple pathways .

Result of Action

The presence of the trifluoromethyl group could potentially enhance the compound’s potency towards its targets .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with alcohol dehydrogenase, an enzyme that catalyzes the oxidation of alcohols to aldehydes or ketones. The presence of fluorine and trifluoromethyl groups can influence the enzyme’s activity, potentially altering the reaction rate and specificity. Additionally, this compound may interact with other biomolecules such as cytochrome P450 enzymes, which are involved in the metabolism of various compounds .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling cascades. Furthermore, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, the compound may inhibit the activity of alcohol dehydrogenase by binding to its active site, preventing the substrate from accessing the catalytic residues. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or changes in gene expression. At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as alcohol dehydrogenase and cytochrome P450. These enzymes facilitate the conversion of the compound into metabolites that can be further processed or excreted by the organism. The presence of fluorine and trifluoromethyl groups can influence the metabolic flux and the levels of specific metabolites, potentially leading to unique metabolic profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via specific transporters or bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific organelles such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. The localization of this compound can impact its activity and function, as different cellular compartments provide distinct microenvironments and interaction partners .

Properties

IUPAC Name |

[2-fluoro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWIVOZRZSAKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343394 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-09-2 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207974-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)

![Diethyl 2,2-bis[(4-chlorophenyl)methyl]propanedioate](/img/structure/B1297413.png)